Thiazol-2-ylmethanesulfonyl chloride
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Overview
Description
Thiazol-2-ylmethanesulfonyl chloride is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazol-2-ylmethanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of thiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and reduce production costs. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Thiazol-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield thiazol-2-ylmethanesulfonamide derivatives, while oxidation can produce sulfonic acid derivatives .
Scientific Research Applications
Thiazol-2-ylmethanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiazol-2-ylmethanesulfonyl chloride involves its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their activity and function. This reactivity is exploited in various applications, such as the development of enzyme inhibitors and the modification of proteins for research purposes .
Comparison with Similar Compounds
Benzothiazole: Contains a fused benzene ring and exhibits different chemical properties and applications.
Thiazolidine: A saturated derivative of thiazole with distinct biological activities.
Uniqueness: Thiazol-2-ylmethanesulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C4H4ClNO2S2 |
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Molecular Weight |
197.7 g/mol |
IUPAC Name |
1,3-thiazol-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO2S2/c5-10(7,8)3-4-6-1-2-9-4/h1-2H,3H2 |
InChI Key |
JWIBFXFXRFGUQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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